MGAT5 Enzymatic Selectivity: PST3.1a Spares MGAT3 Unlike Pan-Glycosyltransferase Interference Approaches
PST3.1a demonstrates clear enzymatic selectivity for MGAT5 over the closely related glycosyltransferase MGAT3. In recombinant human enzyme assays using a synthetic biantennary pentasaccharide acceptor and UDP-GlcNAc donor substrate, PST3.1a inhibited MGAT5 with an IC50 of 2 μmol/L [1]. Under identical assay conditions, no inhibition of MGAT3 enzymatic activity was detected at any concentration tested, establishing target selectivity within the N-acetylglucosaminyltransferase family [1]. By contrast, the commonly used glycosylation inhibitor swainsonine acts indirectly on MGAT5 by inhibiting Golgi α-mannosidase II, which globally blocks N-glycan precursor processing and affects multiple downstream glycosyltransferases without MGAT5 specificity [2].
| Evidence Dimension | Target enzymatic inhibition and selectivity |
|---|---|
| Target Compound Data | MGAT5 IC50 = 2 μM; MGAT3 IC50 = no inhibition detected at any concentration |
| Comparator Or Baseline | Swainsonine: indirect MGAT5 inhibition via Golgi α-mannosidase II blockade; non-selective across multiple glycosyltransferases |
| Quantified Difference | PST3.1a achieves direct MGAT5 inhibition with >10-fold selectivity window over MGAT3; swainsonine provides no MGAT5-specific inhibition |
| Conditions | Recombinant human MGAT3 and MGAT5 enzymes; malachite green phosphate detection assay; synthetic biantennary N-linked core pentasaccharide acceptor; 2% DMSO |
Why This Matters
Investigators requiring MGAT5-specific pharmacological perturbation cannot use swainsonine or other indirect glycosylation inhibitors without confounding effects on multiple glycan processing pathways.
- [1] Hassani Z, Saleh A, Turpault S, et al. Phostine PST3.1a Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation. Mol Cancer Res. 2017;15(10):1376-1387. doi:10.1158/1541-7786.MCR-17-0120 (Fig. 1B, 1C) View Source
- [2] Dennis JW, Lau KS, Demetriou M, Nabi IR. Adaptive regulation at the cell surface by N-glycosylation. Traffic. 2009;10(11):1569-1578. doi:10.1111/j.1600-0854.2009.00981.x View Source
